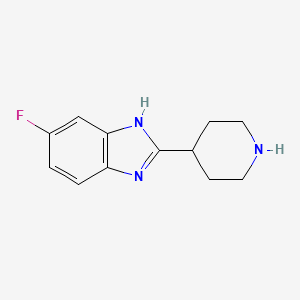

6-Fluoro-2-piperidin-4-yl-1H-benzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-piperidin-4-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXWQIBLHVTQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC3=C(N2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621760 | |

| Record name | 6-Fluoro-2-(piperidin-4-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295790-49-7 | |

| Record name | 6-Fluoro-2-(piperidin-4-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole (CAS No. 295790-49-7)

Forward: This technical guide is intended for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole, a heterocyclic building block of significant interest. Beyond a simple recitation of facts, this document aims to deliver actionable insights, grounded in established chemical principles and supported by relevant literature, to empower researchers in their synthetic and drug discovery endeavors.

Executive Summary

This compound is a fluorinated benzimidazole derivative that has garnered attention as a key intermediate in the synthesis of pharmacologically active molecules. The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. The strategic incorporation of a fluorine atom and a piperidine moiety confers specific and advantageous physicochemical properties, influencing metabolic stability, membrane permeability, and binding interactions with biological targets. This guide will elucidate the synthesis, properties, and potential applications of this compound, providing both theoretical grounding and practical, field-proven protocols.

The Strategic Importance of the Constituent Moieties

To appreciate the utility of this compound, it is crucial to understand the contribution of each of its structural components.

-

The Benzimidazole Core: This bicyclic aromatic heterocycle is isosteric to purine, allowing it to interact with a wide range of biological targets. Its derivatives are known to possess a vast spectrum of activities, including anti-inflammatory, antiviral, anticancer, and antihypertensive properties.[1][2]

-

The Piperidine Ring: This saturated heterocycle is a common feature in many central nervous system (CNS) active drugs. Its presence can improve solubility and basicity, allowing for salt formation and improved bioavailability. The secondary amine of the piperidine ring provides a convenient handle for further chemical modification and diversification.

-

The Fluorine Substituent: The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry.[3][4] A fluorine atom can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its presence can block sites of oxidative metabolism, thereby increasing the drug's half-life.[3][4]

-

Modulate pKa: As the most electronegative element, fluorine can lower the pKa of nearby basic centers, which can be critical for optimizing a compound's ionization state at physiological pH and thus its absorption and distribution.[5]

-

Improve Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, enhancing binding affinity and potency.[6]

-

The logical relationship between these components and the final compound's potential is illustrated below.

Caption: Key structural contributions to the utility of the target compound.

Physicochemical and Spectroscopic Data

A thorough characterization of the physical and spectral properties of a compound is a cornerstone of its reliable use in research.

| Property | Value |

| CAS Number | 295790-49-7 |

| Molecular Formula | C₁₂H₁₄FN₃ |

| Molecular Weight | 219.26 g/mol |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |

| ¹H NMR (DMSO-d₆, 400 MHz) | Anticipated shifts (δ, ppm): ~12.5 (br s, 1H, imidazole NH), ~7.4-7.0 (m, 3H, Ar-H), ~3.1 (m, 2H, piperidine CHₐₓ), ~2.9 (m, 1H, piperidine CH), ~2.7 (m, 2H, piperidine CHₑq), ~1.9 (m, 2H, piperidine CHₐₓ), ~1.7 (m, 2H, piperidine CHₑq). Note: The piperidine NH is often broad and may exchange. |

| ¹³C NMR (DMSO-d₆, 101 MHz) | Anticipated shifts (δ, ppm): ~158 (C-F, d, ¹JCF ≈ 240 Hz), ~154 (imidazole C2), Ar-C, ~45 (piperidine C2/C6), ~42 (piperidine C4), ~32 (piperidine C3/C5). |

| Mass Spec (ESI+) | m/z: 220.12 [M+H]⁺ |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is most reliably achieved via the Phillips condensation reaction, which involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[7]

Experimental Workflow

Caption: Step-wise workflow for the synthesis and purification.

Detailed Methodology

Rationale for Reagent Selection:

-

1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid: The use of the Boc-protected piperidine is critical. The Boc group prevents the secondary amine of the piperidine from engaging in side reactions under the acidic condensation conditions. It is a robust protecting group that can be readily removed in the final step.

-

Eaton's Reagent: This mixture of phosphorus pentoxide in methanesulfonic acid is a powerful dehydrating agent and a non-oxidizing strong acid, making it ideal for promoting the formation of the benzimidazole ring.

Step-by-Step Protocol:

-

Reaction Assembly: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-Fluoro-1,2-phenylenediamine (1.0 eq) and 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.1 eq).

-

Acid Addition: Carefully add Eaton's Reagent (approx. 10 mL per gram of the diamine) to the flask. The addition may be exothermic.

-

Cyclocondensation: Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS, observing the disappearance of the starting materials and the appearance of the Boc-protected product.

-

Work-up and Deprotection:

-

Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with stirring.

-

The Boc-protected intermediate may precipitate. To effect deprotection, add concentrated hydrochloric acid and stir the mixture, gently warming if necessary, until LC-MS analysis confirms the complete removal of the Boc group.

-

-

Isolation and Purification:

-

Cool the acidic aqueous solution in an ice bath and basify to a pH > 10 by the slow addition of a concentrated sodium hydroxide solution.

-

The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography (using a mobile phase such as dichloromethane/methanol with a small amount of ammonium hydroxide) to yield the pure this compound.

-

Self-Validating System: The identity and purity of the final product must be confirmed.

-

Purity: Assessed by HPLC, which should show a single major peak (>98%).

-

Identity: Confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, with the obtained data matching the expected values outlined in Section 3.

Applications in Drug Discovery: An Anti-Inflammatory Focus

While this compound is primarily a synthetic intermediate, its core structure is present in molecules with demonstrated biological activity. A notable example is its use in the development of novel anti-inflammatory agents.

Research has shown that derivatives of the 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold can potently inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism of action involving the modulation of inflammatory signaling pathways, such as the NF-κB pathway.

Caption: Postulated anti-inflammatory mechanism of action.

One study identified a derivative, compound 6e , which exhibited potent inhibitory activity with the following quantitative data:

| Compound | Target | IC₅₀ (µM) |

| 6e | NO Production | 0.86 |

| 6e | TNF-α Production | 1.87 |

These findings underscore the potential of the this compound scaffold as a starting point for the rational design of novel anti-inflammatory drugs. The fluorine atom in the target compound could further enhance potency and improve pharmacokinetic properties compared to its non-fluorinated counterparts.

Conclusion and Future Outlook

This compound is more than a mere chemical intermediate; it is a strategically designed building block that leverages the synergistic benefits of its constituent moieties. Its synthesis is achievable through established chemical transformations, and its structure is ripe for diversification to explore a wide range of biological targets. The proven anti-inflammatory potential of the core scaffold provides a compelling rationale for its inclusion in compound libraries for high-throughput screening and for focused medicinal chemistry programs. As the demand for novel therapeutics continues to grow, the utility of well-designed, versatile intermediates like this compound will undoubtedly increase.

References

-

Gundla, R., et al. (2022). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules. Available at: [Link]

-

Kilbile, J. T., et al. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Polycyclic Aromatic Compounds. Available at: [Link]

-

Li, Y., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design. Available at: [Link]

-

Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1- (piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc. Available at: [Link]

- Google Patents. (2020). CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.

- Google Patents. (1998). NO303014B1 - 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity.

-

PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Available at: [Link]

-

Taylor & Francis Online. (2014). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available at: [Link]

-

ResearchGate. (2016). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]

- Google Patents. (2014). US8901304B1 - Benzo[d]imidazole derivatives of piperidine and piperazine.

-

PubMed Central. (2018). The role of fluorine in medicinal chemistry. MedChemComm. Available at: [Link]

-

ResearchGate. (2012). Benzimidazoles: A biologically active compounds. Saudi Pharmaceutical Journal. Available at: [Link]

-

Oriental Journal of Chemistry. (2016). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]

-

ACS Publications. (2011). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Available at: [Link]

-

ResearchGate. (2019). Synthesis and Pharmacological Activity of C(2)-Substituted Benzimidazoles. Pharmaceutical Chemistry Journal. Available at: [Link]

-

IJARIIT. (2021). Review On Synthesis Of Benzimidazole From O- phenyldiamine. International Journal of Advance Research, Ideas and Innovations in Technology. Available at: [Link]

-

PubMed Central. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

ACS Publications. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Chemical & Engineering News. Available at: [Link]

Sources

- 1. US7745625B2 - Prodrugs of piperazine and substituted piperidine antiviral agents - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

The Strategic Advantage of Fluorine in Benzimidazole Scaffolds: A Technical Guide to Unlocking Diverse Biological Activities

In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," a testament to its remarkable versatility and presence in numerous therapeutic agents.[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets.[3][4] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful strategy to modulate and enhance its pharmacological properties, leading to the discovery of potent anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[5][6] This technical guide provides an in-depth exploration of the biological activities of fluorinated benzimidazole derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies pivotal for their evaluation.

The Fluorine Factor: A Game-Changer in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy to optimize their pharmacokinetic and pharmacodynamic profiles.[7][8] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[7] In the context of benzimidazoles, fluorination can lead to enhanced biological activity and improved drug-like properties.[1][5]

Anticancer Activity: Targeting the Machinery of Malignancy

Fluorinated benzimidazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[3][9]

Mechanism of Action: Microtubule Disruption and Beyond

A primary mechanism of action for many anticancer benzimidazoles is the inhibition of tubulin polymerization.[3] By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis. For instance, methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) is a microtubule inhibitor that induces mitosis and stimulates mitochondria-dependent intrinsic apoptotic cell death in cervical cancer cells.[3]

Beyond microtubule inhibition, fluorinated benzimidazoles have been shown to act as:

-

Topoisomerase inhibitors: Interfering with DNA replication and repair.[3]

-

Kinase inhibitors: Modulating signaling pathways crucial for cancer cell proliferation and survival.[10]

-

DNA intercalating and alkylating agents: Directly damaging cancer cell DNA.[3]

-

Inducers of Apoptosis: Certain derivatives have been found to activate caspases, key enzymes in the apoptotic cascade.[10]

Signaling Pathway of Apoptosis Induction by Fluorinated Benzimidazoles

Caption: Apoptosis induction pathway by microtubule-targeting fluorinated benzimidazoles.

Structure-Activity Relationship (SAR) Insights

The position and number of fluorine substituents on the benzimidazole ring system significantly influence the anticancer activity.

-

Position of Fluorine: Studies have shown that the placement of fluorine on the phenyl ring attached to the benzimidazole core can dramatically alter cytotoxicity. For example, some research indicates that ortho- and para-fluoro substituted compounds are more active than their meta-fluoro counterparts.

-

Other Substituents: The presence of other functional groups, such as methyl or trifluoromethyl groups, can also enhance antiproliferative activity.[5] For instance, a trifluoromethyl (CF3) group at certain positions can lead to potent cytotoxicity.[5]

Data Presentation: In Vitro Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of representative fluorinated benzimidazole derivatives against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| ORT14 | para-fluoro | HeLa | 0.188 | [11] |

| ORT14 | para-fluoro | HepG2 | 0.188 | [11] |

| ORT15 | ortho-fluoro, 5-methyl | A549 | 0.354 | |

| ORT15 | ortho-fluoro, 5-methyl | A375 | 0.177 | |

| Fluoroaryl Benzimidazole 61 | Perfluorinated | K-562 | 2.8 | [10] |

| Fluoroaryl Benzimidazole 63 | Perfluorinated | K-562 | 3.4 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Workflow for MTT Assay

Caption: Step-by-step workflow of the MTT assay for evaluating cytotoxicity.

Detailed Steps:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated benzimidazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a positive control (e.g., methotrexate) and a negative control (vehicle). Incubate for 48-72 hours.[11]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: A Renewed Fight Against Resistance

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Fluorinated benzimidazoles have shown promising antibacterial and antifungal activities.[12]

Mechanism of Action

The precise mechanisms of antimicrobial action for many fluorinated benzimidazoles are still under investigation, but potential targets include:

-

DNA Gyrase and Topoisomerase IV: Similar to fluoroquinolone antibiotics, these compounds may inhibit bacterial DNA replication.

-

Cell Wall Synthesis: Interference with the synthesis of essential components of the bacterial or fungal cell wall.

-

Enzyme Inhibition: Targeting specific enzymes crucial for microbial survival.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of fluorinated benzimidazoles is highly dependent on their substitution patterns.

-

Fluorine Position: The position of the fluorine atom on the phenyl ring can influence the spectrum of activity. For instance, a compound with a fluorine atom in the meta-position of the phenyl ring displayed high activity against Gram-negative bacteria.

-

Methyl Substitution: The presence of a methyl group at the 5-position of the benzimidazole ring has been associated with enhanced antifungal activity against certain strains.

-

Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups like fluorine on the phenyl side chain generally increases antimicrobial activity.

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected fluorinated benzimidazole derivatives against various microbial strains.

| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |

| 18 | meta-fluoro, 5-methyl | Gram-negative bacteria | 31.25 | |

| 14 | meta-fluoro | Bacillus subtilis | 7.81 | |

| 18 | meta-fluoro, 5-methyl | Bacillus subtilis | 7.81 | |

| 17 | ortho-fluoro, 5-methyl | Fungal strains | 15.62 | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

Detailed Steps:

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the fluorinated benzimidazole derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific concentration (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Concluding Remarks and Future Directions

The strategic incorporation of fluorine into the benzimidazole scaffold has proven to be a highly effective approach for the development of novel therapeutic agents with a broad spectrum of biological activities. The insights into the structure-activity relationships of these compounds provide a roadmap for the rational design of more potent and selective drug candidates. Further research should focus on elucidating the precise molecular mechanisms of action, optimizing pharmacokinetic properties, and evaluating the in vivo efficacy and safety of promising lead compounds. The versatility of fluorinated benzimidazoles ensures their continued prominence in the quest for new and improved treatments for a wide range of diseases.

References

- Jasim, K. H., Ersan, R. H., & Sadeeq, R. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.

- Ersan, R. H., & Duran, N. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Bioorganic & Medicinal Chemistry Reports, 4(1), 10-17.

- Bhambra, A. S., et al. (2016). Novel Fluorinated Benzimidazole-Based Scaffolds and their Anticancer Activity in vitro. Journal of Fluorine Chemistry, 188, 99-109.

- Request PDF. (2025). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.

- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (n.d.).

- Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677.

- A review on benzimidazole and its biological activities. (2022). IJCRT.org.

- Goh, B. H., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.

- The Chemistry of Benzimidazoles: Synthesis with Fluorin

- Kumar, V., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 956823.

- Synthetic and Biological Aspects of Benzimidazole Derivatives. (2021). Chemistry & Biology Interface, 11(1), 6-12.

- Novel fluorinated benzimidazole-based scaffolds and their anticancer activity in vitro. (2016). OUCI.

- Al-Masoudi, N. A., et al. (2023).

- Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds.

- Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). (2014).

- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2024). RSC Advances, 14(25), 17897-17937.

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2022). Frontiers in Pharmacology, 13, 864299.

- Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. (2020). Current Bioactive Compounds, 16(6), 785-795.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances, 14(47), 34689-34728.

- Perin, N., et al. (2021).

- Ersan, R. H., & Duran, N. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds.

- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (2023). Molecules, 28(15), 5786.

- Sun, L., et al. (2018). Synthesis and anticancer activity of novel water soluble benzimidazole carbamates. European Journal of Medicinal Chemistry, 144, 544-553.

- Structure activity relationship of benzimidazole derivatives. (n.d.).

- Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. PubMed.

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Pharmaceuticals, 14(7), 663.

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed.

- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). Chemistry – A European Journal, 30(58), e202402330.

- Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. (2023). Molecules, 28(21), 7350.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(8), 1162.

- Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. (2020). Molecules, 25(23), 5757.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). (2023). Pharmaceuticals, 16(8), 1162.

- Structure relationship activity of benzimidazole. (n.d.).

- Fluorinated benzimidazoles for medicinal chemistry and new materials. (2020). Russian Chemical Bulletin, 69(5), 841-859.

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Mechanism of Action of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole

Audience: Researchers, scientists, and drug development professionals.

Preamble: Navigating the Frontier of a Novel Compound

The compound 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole is a distinct chemical entity available for research applications.[1] A thorough review of the current scientific literature reveals that while this specific molecule is cataloged, its precise molecular target and mechanism of action have not been extensively characterized or published. However, its structure belongs to the piperidinyl-benzimidazole class, a "privileged scaffold" in medicinal chemistry known to yield compounds with a wide array of biological activities.[2]

This guide, therefore, adopts a dual-purpose structure. Firstly, it posits a plausible mechanism of action based on robust data from closely related analogs.[2][3] Secondly, it serves as a comprehensive experimental roadmap for researchers to validate this hypothesis, providing the theoretical framework and practical protocols to elucidate the compound's function. We will proceed under the primary working hypothesis that this compound functions as an anti-inflammatory agent by modulating the NF-κB signaling pathway, a mechanism established for other 2-(piperidin-4-yl)-1H-benzimidazole derivatives.[3][4]

Part 1: The Hypothesized Mechanism - Inhibition of the NF-κB Signaling Pathway

The benzimidazole core is a structural mimic of purines, allowing it to interact with a wide range of biological targets.[2][] In the context of inflammation, a key signaling nexus is the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS) from Gram-negative bacteria, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and enzymes such as inducible Nitric Oxide Synthase (iNOS), which produces nitric oxide (NO).

Studies on structurally similar 2-(piperidin-4-yl)-1H-benzimidazole compounds have demonstrated that they can suppress the production of NO and TNF-α in LPS-stimulated macrophages.[3][4] The mechanism was traced to the stabilization of IκBα, preventing its phosphorylation and degradation. This action effectively traps NF-κB in the cytoplasm, halting the inflammatory cascade. We hypothesize that the fluorine substitution at the 6-position of the benzimidazole ring on our target compound modulates its electronic properties and binding affinity, potentially enhancing this inhibitory effect.

Visualizing the Hypothesized Pathway

The following diagram illustrates the proposed point of intervention for this compound within the NF-κB signaling cascade.

Part 2: Experimental Validation Workflow

To rigorously test our hypothesis, a multi-step experimental plan is required. This workflow is designed as a self-validating system, where each step provides the logical foundation for the next.

Experimental Workflow Diagram

Sources

- 1. scbt.com [scbt.com]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectral Analysis of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole

Introduction: The Structural Elucidation of a Promising Heterocycle

6-Fluoro-2-piperidin-4-yl-1H-benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a fluorinated benzimidazole core linked to a piperidine moiety, suggests potential applications as a versatile scaffold for the design of novel therapeutic agents. Benzimidazole derivatives are known to exhibit a wide range of biological activities, and the inclusion of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Unambiguous structural confirmation is the bedrock of any chemical research and development program. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose. This guide provides a detailed analysis of the expected spectral data for this compound, offering insights into the interpretation of its NMR, MS, and IR spectra. For researchers engaged in the synthesis and characterization of this and related molecules, this document serves as a practical reference for structural verification.

Molecular Structure and Key Features

To fully appreciate the spectral data, it is essential to understand the molecular architecture of this compound.

Caption: Molecular structure of this compound.

The molecule consists of a benzimidazole ring system where a fluorine atom is substituted at the 6-position. A piperidine ring is attached at the 2-position of the benzimidazole core via a carbon-carbon bond. The presence of acidic protons (N-H in both the benzimidazole and piperidine rings) and a basic nitrogen atom in the piperidine ring are notable features that will influence the spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed picture of the molecular framework can be constructed.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons of the benzimidazole ring and the aliphatic protons of the piperidine ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| Benzimidazole NH | ~12.0 | Broad Singlet | 1H | The acidic proton on the imidazole ring is typically deshielded and appears as a broad singlet. |

| Aromatic H (H-4) | ~7.5-7.7 | Doublet | 1H | This proton is ortho to the fluorine atom and will show coupling to the adjacent aromatic proton (H-5). |

| Aromatic H (H-7) | ~7.4-7.6 | Doublet of Doublets | 1H | This proton is coupled to both H-5 and the fluorine atom. |

| Aromatic H (H-5) | ~7.0-7.2 | Triplet of Doublets | 1H | This proton is coupled to H-4, H-7, and the fluorine atom. |

| Piperidine CH | ~3.0-3.2 | Multiplet | 1H | The methine proton of the piperidine ring is adjacent to the electron-withdrawing benzimidazole ring, causing a downfield shift. |

| Piperidine CH₂ (axial, adjacent to N) | ~2.9-3.1 | Multiplet | 2H | The axial protons adjacent to the nitrogen are typically shifted slightly downfield compared to the equatorial protons. |

| Piperidine CH₂ (equatorial, adjacent to N) | ~2.6-2.8 | Multiplet | 2H | The equatorial protons adjacent to the nitrogen. |

| Piperidine CH₂ (axial, distant from N) | ~1.8-2.0 | Multiplet | 2H | The axial protons further from the nitrogen. |

| Piperidine CH₂ (equatorial, distant from N) | ~1.6-1.8 | Multiplet | 2H | The equatorial protons further from the nitrogen. |

| Piperidine NH | ~1.5-2.5 | Broad Singlet | 1H | The chemical shift of the piperidine NH proton can be variable and concentration-dependent. |

Causality Behind Experimental Choices: The choice of an appropriate deuterated solvent is critical for NMR analysis. DMSO-d₆ is often a good choice for benzimidazole derivatives as it can solubilize the compound and its acidic N-H protons are readily observable. For compounds with limited solubility, other solvents like CDCl₃ or MeOD could be considered, but this may affect the chemical shifts and the observability of exchangeable protons (N-H).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| Benzimidazole C=N | ~155-160 | The carbon atom of the imidazole ring double-bonded to nitrogen is significantly deshielded. |

| Benzimidazole C-F | ~158-162 (d, ¹JCF ≈ 240 Hz) | The carbon directly attached to the fluorine atom will show a large one-bond coupling constant. |

| Benzimidazole C-N | ~140-145 | The quaternary carbon of the benzene ring attached to the imidazole nitrogen. |

| Benzimidazole C-H | ~110-130 | The chemical shifts of the aromatic carbons are influenced by the fluorine substituent. |

| Piperidine CH | ~40-45 | The methine carbon of the piperidine ring. |

| Piperidine CH₂ (adjacent to N) | ~45-50 | The carbons adjacent to the nitrogen atom are deshielded. |

| Piperidine CH₂ (distant from N) | ~30-35 | The carbons further from the nitrogen atom. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming the molecular formula and gaining structural insights. For this compound (Molecular Formula: C₁₂H₁₄FN₃), the expected exact mass is approximately 219.1226 g/mol .

Predicted Fragmentation Pattern

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 219 would be expected. The fragmentation is likely to proceed through several key pathways.

Caption: Predicted fragmentation of this compound.

-

Loss of a hydrogen radical: A peak at m/z 218 corresponding to the [M-H]⁺ ion is likely.

-

Cleavage of the piperidine ring: Fragmentation of the piperidine ring is a common pathway. Loss of a C₄H₈N radical would lead to a fragment at m/z 149.

-

Formation of the benzimidazolium cation: A stable fragment corresponding to the fluorinated benzimidazolium cation at m/z 135 is expected.[1][2] This is often a prominent peak in the mass spectra of 2-substituted benzimidazoles.

-

Further fragmentation of the benzimidazole ring: Subsequent loss of HCN from the benzimidazolium cation could lead to a fragment at m/z 108.

Trustworthiness of the Protocol: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecular ion and its fragments, providing a high degree of confidence in the assigned structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Intensity | Justification |

| 3400-3200 | N-H stretch (benzimidazole & piperidine) | Medium, Broad | The N-H stretching vibrations of both the benzimidazole and piperidine rings will appear in this region. Hydrogen bonding can cause broadening of these peaks. |

| 3100-3000 | Aromatic C-H stretch | Medium | Characteristic stretching vibrations of the C-H bonds on the benzene ring. |

| 2950-2850 | Aliphatic C-H stretch | Strong | Stretching vibrations of the C-H bonds in the piperidine ring. |

| 1620-1600 | C=N stretch (imidazole) | Medium | The stretching vibration of the carbon-nitrogen double bond within the imidazole ring.[3] |

| 1500-1400 | C=C stretch (aromatic) | Medium-Strong | Skeletal vibrations of the aromatic benzene ring. |

| 1250-1150 | C-F stretch | Strong | The carbon-fluorine bond gives a strong and characteristic absorption in this region. |

| 1200-1000 | C-N stretch | Medium | Stretching vibrations of the carbon-nitrogen single bonds in the piperidine and benzimidazole rings. |

Expertise & Experience: The interpretation of the fingerprint region (below 1500 cm⁻¹) can be complex due to the overlap of many vibrational modes. However, the characteristic absorptions of the N-H, C-H, C=N, and C-F bonds in the higher frequency regions provide clear and reliable evidence for the presence of the key functional groups in this compound.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all protons and carbons, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

Infrared (IR) Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Data Integration and Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques.

Caption: Integrated approach to structural elucidation.

-

MS confirms the molecular weight and elemental composition.

-

IR confirms the presence of key functional groups (N-H, aromatic ring, C-F, aliphatic chains).

-

NMR provides the detailed connectivity of the atoms, confirming the arrangement of the benzimidazole and piperidine rings and the position of the fluorine substituent.

By combining the information from these three spectroscopic techniques, a self-validating system is created, leading to the unambiguous confirmation of the structure of this compound. This comprehensive characterization is a prerequisite for any further investigation into its chemical and biological properties.

References

- Hida, M., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Heterocyclic Chemistry, 31(1), 1-5.

- Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79.

- El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7586-7590.

- Arslan, H., et al. (2009). Molecular geometry and vibrational spectra of 2-ethyl-1H-benzo[d]imidazole in the ground state. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(3), 561-569.

- Pinto, D. C. G. A., et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 12(5), 396-443.

- Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society, 2343-2347.

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

NMRDB.org. Predict all NMR spectra. [Link]

-

Wiley SpectraBase. .

-

Oriental Journal of Chemistry. (2016). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. [Link]

-

University of Regensburg. Table of Characteristic IR Absorptions. [Link]

Sources

Unlocking the Therapeutic Potential of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole: A Guide to Target Identification and Validation

An In-Depth Technical Guide

Abstract

The benzimidazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics. The novel compound, 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole, combines this privileged core with a piperidine moiety and a strategic fluorine substitution, making it a compelling candidate for drug discovery. However, its specific biological targets remain uncharacterized. This guide eschews a speculative review in favor of a practical, hypothesis-driven framework for the systematic identification and validation of its therapeutic targets. We provide a comprehensive, multi-phased workflow, complete with detailed experimental protocols and the underlying scientific rationale, to empower research teams to effectively deconvolve the mechanism of action of this promising compound.

Introduction: The Scientific Rationale

The therapeutic promise of this compound stems from the proven success of its constituent chemical motifs. The benzimidazole core is found in drugs spanning diverse therapeutic areas, from the proton-pump inhibitor omeprazole to the anthelmintic albendazole. This scaffold is adept at forming key hydrogen bond interactions with a variety of biological targets.

The addition of a piperidine ring is a classic medicinal chemistry strategy to enhance aqueous solubility and introduce a basic nitrogen center, which can serve as a crucial anchor for binding to target proteins. Furthermore, the strategic placement of a fluorine atom can significantly improve metabolic stability and modulate the electronic properties of the molecule, potentially enhancing binding affinity and altering selectivity.

Given the absence of published data on this specific molecule, a logical and robust experimental cascade is required to unlock its therapeutic potential. This document outlines such a cascade, from broad initial screening to precise mechanistic elucidation.

Phase I: Hypothesis Generation and In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, a robust in silico analysis can generate an evidence-based, testable set of hypotheses. This initial phase aims to narrow the vast landscape of the human proteome to a manageable list of probable target families.

Strategy: Leveraging Structural Analogs and Reverse Docking

The core strategy involves a two-pronged approach:

-

Similarity Searching: We identify known drugs and bioactive compounds that share the benzimidazole or piperidinyl-heterocycle core. Their established targets provide a strong starting point for our investigation. For instance, many benzimidazole derivatives are known to target kinases and poly (ADP-ribose) polymerase (PARP).

-

Reverse Docking: The 3D structure of our compound is computationally screened against a library of protein binding sites. This can uncover unexpected interactions and novel potential targets that structural similarity searching might miss.

Experimental Protocol: In Silico Target Prediction

Objective: To generate a ranked list of potential protein targets for this compound.

Methodology:

-

Compound Preparation:

-

Generate a 3D conformation of the compound using a computational chemistry tool (e.g., Avogadro, ChemDraw 3D).

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

-

Similarity Search:

-

Utilize databases such as ChEMBL or PubChem.

-

Perform a Tanimoto similarity search using the compound's SMILES string.

-

Filter results for compounds with known biological targets and high similarity scores (>0.8). Compile a list of these targets.

-

-

Reverse Docking:

-

Select a reverse docking server (e.g., PharmMapper, SuperPred).

-

Upload the prepared 3D structure of the compound.

-

Execute the screening against the server's library of pharmacophore models or protein structures.

-

Analyze the results, paying close attention to the fit scores and the biological relevance of the top-ranked protein hits.

-

-

Data Synthesis and Target Prioritization:

-

Consolidate the target lists from both the similarity search and reverse docking.

-

Prioritize targets that appear in both analyses or belong to protein families with high "druggability" (e.g., enzymes, receptors).

-

Anticipated Outcome & Data Presentation

The output of this phase is a prioritized list of candidate targets. This data should be structured for clarity.

Table 1: Prioritized List of Hypothesized Targets

| Rank | Target Name | Target Family | Rationale / Evidence |

| 1 | Poly (ADP-ribose) polymerase 1 (PARP-1) | DNA Repair Enzyme | High structural similarity to known benzimidazole-based PARP inhibitors (e.g., Olaparib). |

| 2 | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Receptor Tyrosine Kinase | Multiple benzimidazole derivatives are potent kinase inhibitors. Reverse docking suggests a good fit. |

| 3 | Histamine H1 Receptor | GPCR | Piperidine moiety is common in antihistamines. Potential for CNS activity. |

| 4 | Cyclin-Dependent Kinase 2 (CDK2) | Serine/Threonine Kinase | Identified via reverse docking with a high confidence score. Relevant in oncology. |

Phase II: Target Validation and Mechanistic Elucidation

With a list of high-probability targets, the next phase focuses on empirical validation through a cascade of biochemical and cell-based assays. The goal is to confirm direct physical binding and subsequently measure the functional consequence of that binding event.

Overall Workflow for Target Validation

The validation process follows a logical progression from confirming a direct interaction to understanding its functional impact in a biological system.

Caption: A streamlined workflow for validating a hypothesized protein target.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Direct Binding

Objective: To quantify the binding affinity (KD) between this compound and a hypothesized target protein (e.g., recombinant human PARP-1).

Causality: SPR is a label-free technique that provides real-time kinetics data (kon, koff) and affinity (KD). A confirmed, high-affinity interaction is a prerequisite for any further investigation, as it provides direct evidence of target engagement.

Methodology:

-

Sensor Chip Preparation:

-

Select a suitable sensor chip (e.g., CM5).

-

Immobilize the recombinant target protein (PARP-1) onto the chip surface via amine coupling chemistry, aiming for a target immobilization level of ~10,000 Response Units (RU).

-

Block any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without the protein.

-

-

Analyte Preparation:

-

Prepare a stock solution of the compound in 100% DMSO.

-

Create a serial dilution series of the compound in a suitable running buffer (e.g., HBS-EP+) with a final DMSO concentration ≤ 1%. Concentrations should bracket the expected KD (e.g., 1 nM to 10 µM).

-

-

Binding Analysis:

-

Inject the different concentrations of the compound over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Record the association phase (compound injection) and dissociation phase (buffer injection).

-

Regenerate the sensor chip surface between cycles using a mild regeneration solution (e.g., a brief pulse of Glycine-HCl, pH 2.5).

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

-

Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and calculate the equilibrium dissociation constant (KD = koff / kon).

-

Experimental Protocol: Cell-Based Target Engagement Assay

Objective: To confirm that the compound engages its target in a live-cell environment.

Causality: While SPR confirms binding to a purified protein, a cellular thermal shift assay (CETSA) can verify that the compound reaches and binds to its target within the complex milieu of a cell. Target engagement often leads to thermal stabilization of the protein.

Methodology:

-

Cell Treatment:

-

Culture a relevant cell line (e.g., HeLa cells) to ~80% confluency.

-

Treat the cells with either the vehicle (DMSO) or a high concentration of the compound (e.g., 10x the measured KD) for 1-2 hours.

-

-

Thermal Challenge:

-

Harvest the treated cells and resuspend them in a lysis buffer.

-

Aliquot the cell lysates into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

-

-

Protein Separation:

-

Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

-

Collect the supernatant, which contains the soluble, non-denatured proteins.

-

-

Quantification:

-

Analyze the amount of soluble target protein (e.g., PARP-1) remaining at each temperature using Western Blot or ELISA.

-

-

Data Analysis:

-

Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples.

-

A "thermal shift" (an increase in the melting temperature, Tm) in the compound-treated sample indicates target stabilization and confirms cellular engagement.

-

Hypothetical Signaling Pathway and Downstream Analysis

Assuming our compound is validated as a potent PARP-1 inhibitor, the next logical step is to investigate its impact on the relevant signaling pathway. PARP-1 is a key sensor of DNA damage and plays a critical role in DNA repair.

Caption: The role of PARP-1 in Single-Strand Break (SSB) DNA repair.

To validate this, one could perform a comet assay to visualize DNA damage in cells treated with a DNA-damaging agent in the presence or absence of our compound. An increase in the "comet tail" length in compound-treated cells would confirm the inhibition of DNA repair, a functional downstream consequence of PARP-1 inhibition.

Conclusion and Future Directions

This guide presents a systematic, industry-standard workflow for the de-novo identification and validation of therapeutic targets for this compound. By progressing from in silico prediction to biophysical characterization and finally to cell-based functional assays, researchers can build a robust data package that elucidates the compound's mechanism of action. Future work would involve lead optimization to improve potency and selectivity, followed by preclinical evaluation in relevant disease models. This structured approach minimizes wasted resources and maximizes the probability of translating a promising chemical scaffold into a viable therapeutic candidate.

References

-

Shirkhedkar, A. A., et al. (2020). Benzimidazole: A medicinally important heterocyclic moiety. Journal of Drug Delivery and Therapeutics. [Link]

-

Gaba, M., et al. (2014). An insight into the medicinal attributes of benzimidazole derivatives. Critical Reviews in Pharmaceutical Sciences. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science. [Link]

-

Putt, K. S., & Hergenrother, P. J. (2004). A new high-throughput screening platform for the identification of inhibitors of poly(ADP-ribose) polymerase-1. Journal of the American Chemical Society. [Link]

-

Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]

-

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

An In-Depth Technical Guide to the Solubility and Stability of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole, with a primary focus on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this promising benzimidazole derivative. The guide outlines detailed protocols for determining aqueous and solvent solubility, assessing chemical and physical stability under various stress conditions, and offers insights into potential degradation pathways. Furthermore, it includes in-silico predictions of key molecular descriptors and proposes a robust analytical framework for the accurate quantification of the molecule. The methodologies are presented with a rationale for each experimental choice, ensuring a deep understanding of the scientific principles at play.

Introduction: The Significance of Benzimidazole Derivatives in Modern Drug Discovery

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets. The introduction of a fluorine atom and a piperidinyl group, as in this compound, can significantly modulate the compound's physicochemical and pharmacokinetic profiles. Fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity, while the basic piperidine moiety can improve aqueous solubility and provides a handle for further structural modifications.

A thorough understanding of the solubility and stability of this molecule is paramount for its successful development as a therapeutic candidate. Poor solubility can lead to low bioavailability and erratic absorption, hindering clinical efficacy. Instability, on the other hand, can result in the formation of degradation products with altered pharmacological or toxicological profiles, compromising the safety and shelf-life of the final drug product. This guide, therefore, aims to provide a robust framework for the comprehensive evaluation of these critical attributes.

Physicochemical Characterization of this compound

A foundational understanding of the intrinsic properties of this compound is essential for designing meaningful solubility and stability studies.

In-Silico Prediction of Key Molecular Descriptors

In the absence of extensive experimental data, in-silico prediction tools offer valuable first-pass approximations of a molecule's behavior. These predictions are instrumental in guiding experimental design.

Predicted Physicochemical Properties:

| Property | Predicted Value | Significance in Experimental Design |

| pKa (most basic) | 9.5 ± 0.5 | The piperidinyl nitrogen is the most basic center, readily protonated at physiological pH. This dictates the pH-dependent solubility profile and suggests that the compound will be more soluble in acidic conditions. |

| pKa (most acidic) | 13.0 ± 0.5 | The benzimidazole N-H proton is weakly acidic. Deprotonation is only expected at very high pH. |

| LogP | 2.5 ± 0.3 | This value suggests moderate lipophilicity, indicating a balance between aqueous solubility and membrane permeability. It also informs the choice of organic solvents for solubility studies and the starting mobile phase composition for reversed-phase HPLC. |

Note: These values are computationally predicted and should be experimentally verified.

Molecular Structure and Functional Group Analysis

The structure of this compound presents several key functional groups that influence its solubility and stability:

-

Benzimidazole Core: Aromatic and generally planar, contributing to potential π-π stacking interactions in the solid state. The imidazole portion contains both a weakly acidic and a weakly basic nitrogen atom.

-

Piperidine Ring: A basic, saturated heterocycle that is expected to be protonated at physiological pH, enhancing aqueous solubility.

-

Fluorine Atom: An electron-withdrawing group that can influence the pKa of the benzimidazole ring and enhance metabolic stability.

Comprehensive Solubility Profiling

Solubility is a critical determinant of a drug's bioavailability. A thorough assessment of both thermodynamic and kinetic solubility is therefore essential.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for pre-formulation development. The shake-flask method is the gold standard for this determination.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12) to cover a physiologically relevant range.

-

Sample Preparation: Add an excess of solid this compound to vials containing each buffer. The excess solid ensures that equilibrium is reached with the undissolved compound.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV.

-

pH Measurement: Measure the final pH of each saturated solution, as it may differ from the initial buffer pH.

Data Presentation: Predicted and Experimental pH-Solubility Profile

| pH | Predicted Solubility Trend | Experimental Solubility (µg/mL) |

| 2 | High | To be determined |

| 4 | High | To be determined |

| 6 | Moderate | To be determined |

| 7.4 | Low to Moderate | To be determined |

| 9 | Low | To be determined |

| 12 | Low | To be determined |

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions, typically upon precipitation from a DMSO stock solution.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Stability Assessment and Degradation Pathway Elucidation

Evaluating the intrinsic stability of this compound is critical for predicting its shelf-life and identifying potential degradation products. Forced degradation studies, as outlined in the ICH guidelines (Q1A and Q1B), are the cornerstone of this assessment.[1]

Forced Degradation Studies

These studies involve subjecting the compound to stress conditions more severe than those encountered during routine storage to accelerate degradation.

Experimental Protocol: Forced Degradation Studies

-

Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Expose a solution of the compound to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature. The imidazole moiety in some drugs has shown sensitivity to oxidation.[2]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

-

Photostability: Expose the solid compound and its solution to a light source capable of emitting both UV and visible light, as per ICH Q1B guidelines.[3]

For each condition, samples should be analyzed at various time points to monitor the extent of degradation and the formation of degradation products. A target degradation of 5-20% is generally considered optimal for method validation.

Potential Degradation Pathways

Based on the structure of this compound and the known chemistry of related compounds, several degradation pathways can be anticipated:

-

Oxidation: The benzimidazole ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially lead to cleavage of the piperidine ring from the benzimidazole core, although this is less likely under typical stress conditions.

-

Photodegradation: Benzimidazole derivatives are often sensitive to light.[3] Photodegradation can lead to a variety of products, including demethylation products if N-methylated analogs are considered, and potentially amine derivatives from decarboxylation of carbamate-containing benzimidazoles.[3]

Analytical Methodologies for Quantification

A robust and validated analytical method is essential for the accurate quantification of this compound in solubility and stability samples. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the method of choice for this type of molecule.

Proposed Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent compound from its degradation products, ensuring that the assay is specific for the intact drug.

Starting HPLC Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately lipophilic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure the protonation of the piperidine nitrogen, leading to better peak shape. |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography. |

| Gradient | 10-90% B over 20 minutes | A gradient elution is recommended to ensure the separation of the parent compound from potential degradation products with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Detection | UV at ~280 nm | Benzimidazole derivatives typically have a strong UV absorbance in this region.[4][5] A photodiode array (PDA) detector is recommended to assess peak purity. |

| Column Temperature | 30°C | To ensure reproducible retention times. |

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the ability to resolve the main peak from all degradation products generated during the forced degradation studies.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The outlined protocols, rooted in established scientific principles and regulatory guidelines, offer a clear path for researchers to generate the critical data needed to advance this promising compound through the drug development pipeline. The in-silico predictions serve as a valuable starting point for experimental design, while the proposed analytical methodology provides a robust tool for accurate quantification.

Future work should focus on the experimental verification of the predicted physicochemical properties and the definitive identification of any degradation products formed under stress conditions using techniques such as liquid chromatography-mass spectrometry (LC-MS). A thorough understanding of the solid-state properties, including polymorphism, will also be crucial for ensuring the long-term stability and consistent performance of the final drug product.

References

- Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829.

- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Acta Poloniae Pharmaceutica, 69(3), 447–456.

- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.

- Raghavan, T., & Raghu, P. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS.

-

Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. Available at: [Link]

-

Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. PubMed. Available at: [Link]

- Sayed, N. F., & El-Zeiny, M. B. (2015). Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. RSC Advances, 5(16), 11956–11963.

- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES.

-

Sayed, N. F., & El-Zeiny, M. B. (2015). Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. RSC Publishing. Available at: [Link]

-

Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. ResearchGate. Available at: [Link]

-

International Council for Harmonisation. (2023). Forced Degradation in Pharmaceuticals: A Regulatory Update. Available at: [Link]

- Nagavi, J. B., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(8), 20-27.

- Naeem, S., et al. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences, 33(2), 715-719.

-

Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Characterizing the Anticancer Activity of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole in Cancer Cell Lines

Disclaimer: As of the date of this document, specific peer-reviewed data on the compound "6-Fluoro-2-piperidin-4-yl-1H-benzimidazole" is not widely available in public literature. The following application notes and protocols are therefore presented as a comprehensive guide for the characterization of a novel benzimidazole derivative, using the specified compound name as a representative example. The proposed mechanisms and expected outcomes are based on the well-documented activities of the broader benzimidazole class of compounds in cancer research.[1][2][3]

I. Introduction: The Benzimidazole Scaffold in Oncology

The benzimidazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[3][4][5] Its unique bicyclic aromatic nature allows for versatile substitutions, leading to compounds with a wide array of biological activities, including potent anticancer effects.[1][6] Benzimidazole derivatives have been shown to target a multitude of critical pathways in cancer progression, such as receptor tyrosine kinases, cell cycle machinery, and apoptotic signaling cascades.[1][7][8]

This guide focuses on a novel derivative, This compound . The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the piperidinyl group may improve solubility and target engagement. These notes provide a strategic framework and detailed protocols for the initial preclinical evaluation of this compound's efficacy and mechanism of action in cancer cell lines.

II. Hypothesized Mechanism of Action

Based on extensive research into structurally related benzimidazole compounds, we hypothesize that this compound may exert its anticancer effects through a multi-targeted mechanism. Many 2-substituted benzimidazoles have been shown to inhibit key oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[5][7][9] Inhibition of these receptors blocks downstream pro-survival signaling through the PI3K/Akt and MEK/Erk pathways, ultimately leading to cell cycle arrest and the induction of apoptosis.[7][9]

Figure 1: Hypothesized signaling cascade inhibited by the compound.

III. Experimental Workflow: A Strategic Overview